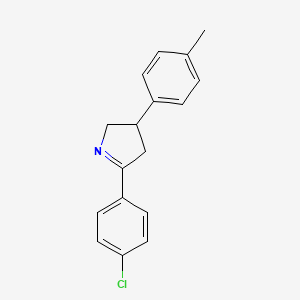
2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, such as iron(III) chloride, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . Molecular docking studies have shown that the compound can interact with enzymes like dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: This compound has similar structural features but lacks the chlorophenyl and methylphenyl substituents.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness
2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methylphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its activity in biological systems .
Properties
CAS No. |
917871-34-2 |
|---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C17H16ClN/c1-12-2-4-13(5-3-12)15-10-17(19-11-15)14-6-8-16(18)9-7-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
NJCRXMVPHNNTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
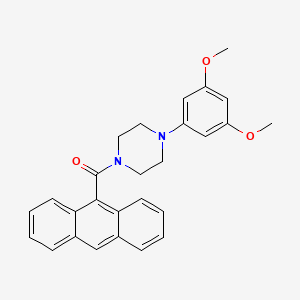
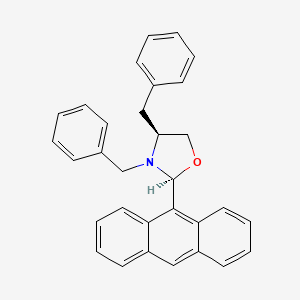
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)
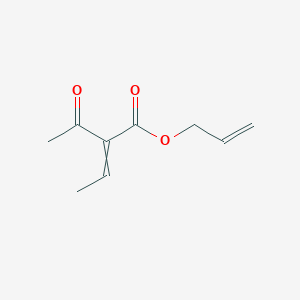
![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
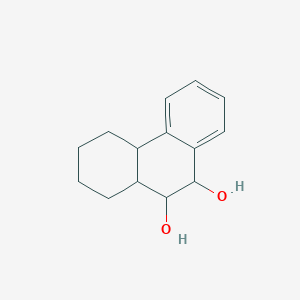
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
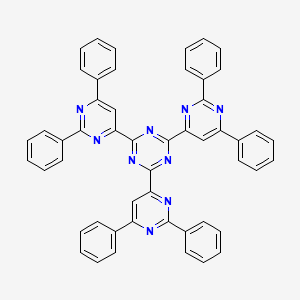
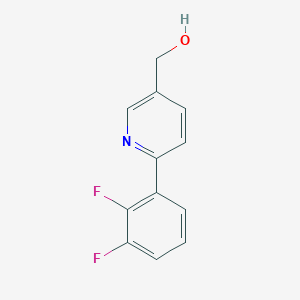
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
